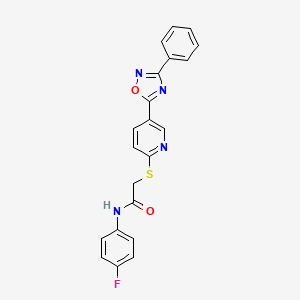

![molecular formula C16H13ClN2O2S B2934548 3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 946322-62-9](/img/structure/B2934548.png)

3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

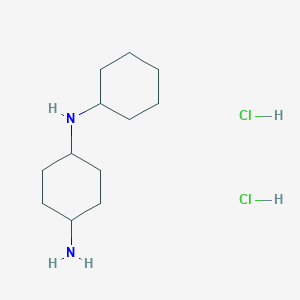

The compound “3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide” is a heterocyclic compound. It is an active pharmaceutical intermediate . It is a part of the thiophene and isoxazole families, both of which have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring and an isoxazole ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Benzo[b]thiophen-2-yl-hydrazonoesters, related to the given compound, have been synthesized and investigated for their reactivity towards a variety of nitrogen nucleophiles, leading to the formation of diverse derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This research highlights the versatility of these compounds in synthetic chemistry (Mohareb et al., 2004).

Antimicrobial Evaluation

- In a study exploring the antimicrobial properties of similar compounds, a series of thiophene-2-carboxamides showed significant activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Talupur et al., 2021).

Spectroscopic Studies

- The absorption and fluorescence spectra of carboxamides, closely related to the compound , were studied. These compounds, including various chloro and methoxy substituted benzo[b]thiophene-3-carboxamides, showed differences in dipole moments between their ground and excited states, revealing insights into their photophysical properties (Patil et al., 2011).

Molecular Synthesis and Applications

- Novel thiophene derivatives synthesized from tetrahydrobenzo[b]thiophene-3-carboxamide exhibited a range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties. This study underscores the broad spectrum of potential therapeutic applications of these compounds (Amr et al., 2010).

Nonlinear Optical Properties

- Tetrazolate-yl acylamide tectons, structurally related to the compound, have been used in the synthesis of crystalline coordination networks. These networks exhibited significant second harmonic generation efficiencies, indicating their potential use in nonlinear optical applications (Liao et al., 2013).

Structural and Conformational Studies

- Research on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which share structural similarities with the compound, revealed insights into their molecular conformations and modes of supramolecular aggregation. This research contributes to the understanding of molecular interactions and crystal engineering (Sagar et al., 2018).

Wirkmechanismus

Target of action

They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of action

The therapeutic effects of thiophene and isoxazole derivatives are often due to their interaction with various enzymes and receptors in the body .

Biochemical pathways

Thiophene and isoxazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Thiophene and isoxazole derivatives generally have good bioavailability and are often well-absorbed in the body .

Result of action

Thiophene and isoxazole derivatives can have a variety of effects depending on their specific targets .

Action environment

External factors such as smoke, diet, alcohol, and some drugs can affect the efficiency of the protective systems against reactive oxygen species, resulting in disturbances of the redox equilibrium established under healthy conditions .

Eigenschaften

IUPAC Name |

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c17-13-10-6-2-4-8-12(10)22-14(13)15(20)18-16-9-5-1-3-7-11(9)19-21-16/h2,4,6,8H,1,3,5,7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWALZREQRWXSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate](/img/structure/B2934467.png)

![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934468.png)

![Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate](/img/structure/B2934469.png)

![tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B2934475.png)

![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)

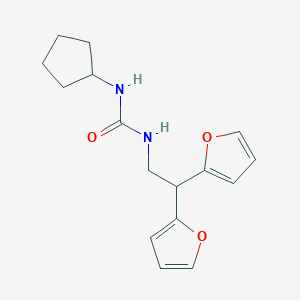

![N1-(3,4-dimethoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2934481.png)

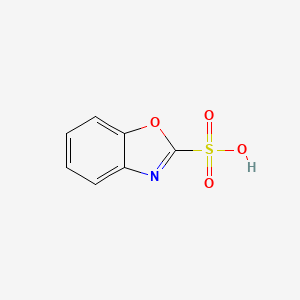

![methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2934488.png)